molecular formula C7H9NO B1215103 3-(1-Hydroxyethyl)pyridine CAS No. 4754-27-2

3-(1-Hydroxyethyl)pyridine

Cat. No. B1215103
CAS RN: 4754-27-2
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 3-(1-Hydroxyethyl)pyridine and related compounds involves various chemical reactions. For instance, 3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared with different substituents, including the synthesis of dipyridinone derivatives. These compounds exhibit interesting structural and bonding characteristics, crucial for understanding the chemical behavior of 3-(1-Hydroxyethyl)pyridine derivatives (Nelson et al., 1988). Additionally, regioselective synthesis methods have been developed for producing substituted 3-(2-hydroxyphenyl)pyridines via a transition-metal-free, one-step route, highlighting the versatility in synthesizing hydroxylated pyridine derivatives (Raminelli et al., 2006).

Molecular Structure Analysis The molecular structure of 3-(1-Hydroxyethyl)pyridine derivatives has been extensively studied. For example, the structure of 3-(diethylboryl)pyridines revealed formation of a cyclic-tetramer via intermolecular boron-nitrogen coordination bonds, indicating a significant structural arrangement influenced by substituent effects (Sugihara et al., 1996).

Chemical Reactions and Properties Chemical reactions involving 3-(1-Hydroxyethyl)pyridine derivatives showcase a range of reactivity patterns. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reactants afforded novel compounds, including 4H-pyrano[3,2-c]pyridines, indicating the versatility of pyridone derivatives in synthesizing complex molecular structures (Mekheimer et al., 1997).

Scientific Research Applications

  • Pharmaceutical Applications Piperidine derivatives, which include “3-(1-Hydroxyethyl)pyridine”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

  • Synthesis of Bioactive Compounds Pyridinium salts, which include “3-(1-Hydroxyethyl)pyridine”, are quite familiar structures in many natural products and bioactive pharmaceuticals . These compounds have played an intriguing role in a wide range of research topics, including their synthetic routes, reactivity, and their importance as pyridinium ionic liquids .

  • Materials Science and Biological Issues Related to Gene Delivery Pyridinium salts, including “3-(1-Hydroxyethyl)pyridine”, have applications in materials science and biological issues related to gene delivery .

  • Anticancer Activity Spirooxindolopyrrolidine-embedded piperidinone, a derivative of piperidine which includes “3-(1-Hydroxyethyl)pyridine”, was synthesized with potential anticancer activity . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Safety And Hazards

3-(1-Hydroxyethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Piperidines, including 3-(1-Hydroxyethyl)pyridine, are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . They have potential therapeutic significance due to their structural resemblance with purines .

properties

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxyethyl)pyridine

CAS RN

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
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Record name 1-(3-Pyridyl)ethanol
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Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
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Record name 4754-27-2
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Record name 1-(Pyridin-3-yl)ethan-1-ol
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Record name α-methylpyridine-3-methanol
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Record name 1-(3-PYRIDYL)ETHANOL
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Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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500 μL
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0 (± 1) mol
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5 mL
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.1 mL
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solvent
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2 mL
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solvent
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Quantity
3 mL
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solvent
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Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
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Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Hydroxyethyl)pyridine
Reactant of Route 2
3-(1-Hydroxyethyl)pyridine
Reactant of Route 3
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3-(1-Hydroxyethyl)pyridine
Reactant of Route 4
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3-(1-Hydroxyethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(1-Hydroxyethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-Hydroxyethyl)pyridine

Citations

For This Compound
47
Citations
Z Ullah, HJ Kim, S Jang, YS Mary, HW Kwon - Journal of Molecular Liquids, 2022 - Elsevier
Adsorption of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) on Corenene and NNP (Nitorgens doped on para position), NBP (Nitrogen and Boron on ortho position), and NBO (…
Number of citations: 10 www.sciencedirect.com
M Freifelder - The Journal of Organic Chemistry, 1964 - ACS Publications
The catalytic reduction of the isomeric acetylpyridines with noble metal catalysts and with Raney nickel is studied. The formation of by-products during reduction is discussed. A …
Number of citations: 46 pubs.acs.org
JP Bederka Jr, D Davitiyananda, ML Moses… - Journal of …, 1975 - Elsevier
Thirteen pyridine compounds, phenylbutazone, and three salicylates were studied for their effects upon the turnover of 7‐ 14 C‐nicotinamide dinucleotides in the mouse. The …
Number of citations: 6 www.sciencedirect.com
K OKAZAKI, Y MANABE, T MAEDA… - Biocontrol …, 1996 - jstage.jst.go.jp
Escherichia coli K12 W3110 was strongly affected by the kind of substituent groups these derivatives possesed and their positions. The electron-releasing groups such as amino and …
Number of citations: 39 www.jstage.jst.go.jp
IA Parshikov, PB Terent'ev… - Chemistry of Heterocyclic …, 1994 - academia.edu
By microbiological transformation we mean incomplete conversion of organic compounds by enzymes of microorganisms, accompanied by accumulation of the conversion products in …
Number of citations: 9 www.academia.edu
O Torre, E Busto, V Gotor‐Fernández… - Advanced Synthesis & …, 2007 - Wiley Online Library
A wide range of novel, enantiomerically pure 4‐chloro(amino)pyridine derivatives has been synthesised through a chemoenzymatic approach, Candida antarctica lipase B (CAL‐B) and …
Number of citations: 33 onlinelibrary.wiley.com
L Ch Sree, R Goka Roopa, R Adari Bhaskar - Green and Sustainable …, 2011 - scirp.org
Asymmetric reduction of the heteroaryl prochiral ketones to corresponding chiral alcohols by Daucus carota was studied. The study highlights selective bioreduction of different …
Number of citations: 18 www.scirp.org
RW Hartmann, M Frotscher - Archiv der Pharmazie: An …, 1999 - Wiley Online Library
The title compounds are derived from our model describing structural requirements for strong P450 TxA2 inhibition [1] . In the present paper the syntheses of the 1‐imidazolylcarbonyloxy…
Number of citations: 13 onlinelibrary.wiley.com
DD Micucci - 1948 - search.proquest.com
PURDUE UNIVERSITYTHIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISIONgY^'Donald MicucciENTITLED The Preparation and Polymerization of …
Number of citations: 2 search.proquest.com
GB Bachman, DD Micucci - Journal of the American Chemical …, 1948 - ACS Publications
The examination of synthetic rubbers prepared by the copolymerization of butadiene with various olefins has shown that the nature of the olefin ex-erts a considerable influence on the …
Number of citations: 58 pubs.acs.org

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